molecular formula C14H20BFO4S B13900023 2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13900023
M. Wt: 314.2 g/mol
InChI Key: VOXKCNXOOMUEGH-UHFFFAOYSA-N
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Description

2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and medicinal chemistry due to its reactivity and stability.

Preparation Methods

The synthesis of 2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(ethylsulfonyl)-2-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various biological targets. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups in proteins and nucleic acids, leading to the modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds such as:

Properties

Molecular Formula

C14H20BFO4S

Molecular Weight

314.2 g/mol

IUPAC Name

2-(4-ethylsulfonyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO4S/c1-6-21(17,18)10-7-8-11(12(16)9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3

InChI Key

VOXKCNXOOMUEGH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)CC)F

Origin of Product

United States

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